molecular formula C18H26N2O3 B4658716 N-benzyl-N-ethyl-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide

N-benzyl-N-ethyl-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4658716
M. Wt: 318.4 g/mol
InChI Key: UDGVQVGMPSEFQO-UHFFFAOYSA-N
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Description

“N-benzyl-N-ethyl-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide” is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-benzyl-N-ethyl-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.

    Introduction of the Benzyl and Ethyl Groups: Benzylation and ethylation reactions can be carried out using benzyl halides and ethyl halides in the presence of a base.

    Methoxypropan-2-yl Group Addition:

    Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions using appropriate reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxypropan-2-yl group, leading to the formation of aldehydes or ketones.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: Nucleophilic substitution reactions can take place at the benzyl or ethyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, “N-benzyl-N-ethyl-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It could serve as a probe to investigate enzyme mechanisms or receptor binding.

Medicine

In medicinal chemistry, the compound might be explored for its pharmacological properties. It could be a candidate for drug development, particularly if it exhibits activity against specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “N-benzyl-N-ethyl-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-ethyl-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide: can be compared with other pyrrolidine carboxamides, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-benzyl-N-ethyl-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-4-19(11-15-8-6-5-7-9-15)18(22)16-10-17(21)20(12-16)14(2)13-23-3/h5-9,14,16H,4,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGVQVGMPSEFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2CC(=O)N(C2)C(C)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-N-ethyl-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide
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N-benzyl-N-ethyl-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide
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N-benzyl-N-ethyl-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide
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N-benzyl-N-ethyl-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide
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N-benzyl-N-ethyl-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 6
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N-benzyl-N-ethyl-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide

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